Superior Mass Shift and Isotopic Purity
Pindolol‑d7 is labeled with seven deuterium atoms on the isopropyl group, providing a nominal mass increase of +7 Da relative to unlabeled pindolol . This mass shift is sufficient to fully resolve the [M+H]⁺ ions of the analyte and internal standard, eliminating isotopic cross‑talk and ensuring accurate peak integration [1]. The isotopic purity is specified as ≥99 atom % ²H, which minimizes the presence of unlabeled pindolol (<1%) that could otherwise contribute to the analyte signal and bias quantification at low concentrations .
| Evidence Dimension | Nominal Mass Shift (Analyte vs. IS) |
|---|---|
| Target Compound Data | +7 Da (m/z 248 → 255) |
| Comparator Or Baseline | Unlabeled Pindolol: 0 Da mass difference |
| Quantified Difference | +7 Da mass separation; <1% isotopic impurity |
| Conditions | Electrospray ionization (ESI) positive ion mode; LC‑MS/MS analysis of pindolol in human plasma |
Why This Matters
Procurement of Pindolol‑d7 ensures baseline chromatographic separation in the mass domain, a fundamental requirement for validated, high‑sensitivity LC‑MS/MS methods.
- [1] Motoyama, A., Suzuki, A., Shirota, O., & Namba, R. (2002). Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-β-cyclodextrin chiral column. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 97-106. View Source
